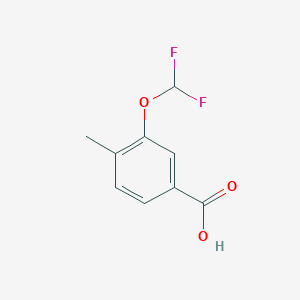

3-(Difluoromethoxy)-4-methylbenzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Chemical Research

Fluorinated benzoic acid derivatives represent a significant class of compounds in chemical research, primarily due to the unique properties imparted by fluorine atoms. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological characteristics. rsc.org In medicinal chemistry, this strategy is widely used to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.com The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. nbinno.commdpi.com Furthermore, fluorine's high electronegativity can influence the acidity of nearby functional groups, which in turn can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Consequently, fluorinated benzoic acids serve as crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, including anti-inflammatory drugs, herbicides, and fungicides. nbinno.com

Rationale for Academic Investigation of 3-(Difluoromethoxy)-4-methylbenzoic acid within the broader context of difluoromethoxy-substituted aromatic systems

The academic interest in this compound is largely driven by the presence of the difluoromethoxy group (-OCF₂H). This functional group is a modern tool in drug design, valued for its ability to modulate molecular properties in beneficial ways. nih.gov The -OCF₂H group is often used as a bioisostere for more common groups like the methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups.

One key advantage is enhanced metabolic stability. nih.gov Methoxy groups are often susceptible to enzymatic O-demethylation in the body, a metabolic pathway that the difluoromethoxy group resists due to the strength of the C-F bonds. nbinno.com Additionally, the -OCF₂H group can act as a lipophilic hydrogen bond donor, a unique characteristic that allows it to form interactions with biological targets like enzymes and receptors. rsc.orgh1.coalfa-chemistry.com This group can also increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.gov The specific combination of a difluoromethoxy group with a methylbenzoic acid scaffold provides a unique template for researchers to explore new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.

Overview of Key Research Areas Pertinent to the Compound and its Analogues

While direct research on this compound is specific, the investigation of its close analogues reveals key areas of interest. These compounds primarily serve as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A significant area of research is in respiratory diseases. For instance, a closely related analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). acs.org Derivatives of this analogue have been extensively synthesized and evaluated as potent PDE4 inhibitors for inhaled administration in the treatment of asthma and COPD. researchgate.net

Another emerging research area is in the treatment of fibrotic diseases. The same analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been studied for its inhibitory effects on pulmonary fibrosis. mdpi.com Research has shown it can attenuate the transforming growth factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT), a key process in fibrosis, in cell models and reduce bleomycin-induced pulmonary fibrosis in animal models. mdpi.comnih.gov This highlights the potential of difluoromethoxy-substituted benzoic acid derivatives as therapeutic agents for conditions like idiopathic pulmonary fibrosis (IPF). nih.gov

Table of Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLMTHEUHPHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group has gained significant attention in medicinal chemistry because it can serve as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor. mdpi.comrsc.org Its synthesis typically involves the difluoromethylation of a corresponding phenol (B47542) precursor, in this case, 3-hydroxy-4-methylbenzoic acid or a suitable derivative.

The introduction of a difluoromethyl group onto an aromatic system can be achieved through various methods, including nucleophilic, electrophilic, and radical difluoromethylation. mdpi.com For the construction of an aryl difluoromethyl ether (Ar-OCF₂H), the most common approach involves the reaction of a phenol with a difluorocarbene (:CF₂) precursor. nih.govorgsyn.org Difluorocarbene is a unique intermediate, stabilized by the inductive withdrawal of its fluorine atoms on the σ orbital and back-bonding from fluorine's lone pairs into the carbene's empty p orbital. orgsyn.org

Reagents that serve as sources for difluorocarbene are central to these transformations. Historically, the use of difluorochloromethane gas was common, but its application is often cumbersome. google.com More recent developments have focused on solid, stable, and safer reagents. qmul.ac.uk

Controlled difluoromethylation of phenols into aryl difluoromethyl ethers is readily achievable using bench-stable difluorocarbene precursors. A widely used and commercially available reagent is sodium chlorodifluoroacetate (ClCF₂COONa). orgsyn.orgorgsyn.org This salt, upon heating, undergoes thermal decarboxylation to generate the electrophilic difluorocarbene intermediate. orgsyn.org The carbene is then trapped by a phenolate, which is generated in situ from the corresponding phenol under basic conditions. orgsyn.org

Another effective approach utilizes S-(difluoromethyl)sulfonium salts as difluorocarbene precursors. These reagents can convert a wide range of phenols to their corresponding aryl difluoromethyl ethers in good to excellent yields, often in the presence of a simple base like lithium hydroxide. nih.gov A general scheme for this transformation is presented below.

General Reaction Scheme for Phenol Difluoromethylation

Starting Material: Phenol Derivative (Ar-OH) Key Reagent: Difluorocarbene Precursor (e.g., ClCF₂COONa) Conditions: Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF), Heat Product: Aryl Difluoromethyl Ether (Ar-OCF₂H)

The table below outlines common reagents used in the difluoromethylation of phenols.

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Base (e.g., Cs₂CO₃), DMF/H₂O, 100-120 °C | Commercially available, bench-stable, relatively non-toxic. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

| S-(Difluoromethyl)diarylsulfonium Salt | Base (e.g., LiOH), Solvent (e.g., THF) | Bench-stable, high yields for diverse phenols. nih.gov | nih.gov |

| Difluorochloromethane (CHClF₂) | Base (e.g., NaOH), Phase-Transfer Catalyst | Traditional method. | google.com |

Approaches for the Formation of the Benzoic Acid Core

The benzoic acid moiety is a fundamental structural motif. Its synthesis, particularly from alkylbenzene precursors, is a cornerstone of industrial and laboratory organic chemistry.

The most direct and common method for forming the benzoic acid core of 3-(Difluoromethoxy)-4-methylbenzoic acid is through the oxidation of the methyl group of a toluene (B28343) precursor, such as 1-(difluoromethoxy)-2-methylbenzene. This transformation is a robust and well-documented process. alfa-chemistry.comorganic-chemistry.org

A variety of oxidizing agents can accomplish this conversion. Potassium permanganate (B83412) (KMnO₄) is a powerful and classic oxidant used for this purpose, typically under basic conditions followed by an acidic workup. alfa-chemistry.comyoutube.com Industrially, the liquid-phase air oxidation of toluene derivatives is preferred, often employing catalysts based on transition metals like cobalt and manganese. alfa-chemistry.comgoogleapis.comresearchgate.net These catalytic systems operate at elevated temperatures and pressures and can achieve high yields and product purity. organic-chemistry.orggoogleapis.com Research has also focused on developing milder, solvent-free, and more environmentally friendly heterogeneous catalytic systems. rsc.org

The table below compares different catalytic systems for the oxidation of substituted toluenes.

| Oxidant/Catalyst System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., KOH), heat; then acid (e.g., H₃O⁺). | Strong, reliable laboratory-scale method; stoichiometric reagent. alfa-chemistry.comyoutube.com | alfa-chemistry.comyoutube.com |

| Molecular Oxygen (O₂) / Co(OAc)₂/NaBr/AcOH | Acetic acid solvent, ~110 °C, radical initiator. | Efficient catalytic system, provides high yields for many substrates. organic-chemistry.org | organic-chemistry.org |

| Molecular Oxygen (O₂) / Co(C₁₈H₃₅O₂)₂/NH₄Br | Non-acidic solvent (e.g., dichlorobenzene), ~150 °C. | Alternative catalytic system, avoids acidic solvents. organic-chemistry.org | organic-chemistry.org |

| Molecular Oxygen (O₂) / Phase-Transfer Catalyst / Transition Metal Salt | 120-170 °C, 10-25 atm. | Industrial process, allows for high conversion and purity. googleapis.com | googleapis.com |

While direct oxidation is the most common route, the benzoic acid framework can also be a component of more complex structures formed through cyclization reactions. Although not a typical method for synthesizing the parent benzoic acid itself, these methodologies are relevant for creating fused-ring systems or highly substituted derivatives. For instance, studies on related propargyloxy-benzoic acid esters have shown that they can undergo cyclization to form chromene structures, which retain the core benzoic acid ester moiety within a new bicyclic system. mdpi.com Such intramolecular transformations are key for building molecular complexity from simpler aromatic acid precursors.

Functionalization of the Aromatic Ring System

Further modification of the this compound aromatic ring allows for the synthesis of diverse analogues. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the carboxyl group (meta-directing and deactivating), the methyl group (ortho/para-directing and activating), and the difluoromethoxy group (ortho/para-directing and deactivating).

A powerful modern strategy for aromatic modification is direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net The carboxylate group has been extensively used as a directing group to achieve site-selective C-H functionalization at the ortho position. researchgate.net Using transition metal catalysts, such as iridium or palladium, various groups can be installed ortho to the carboxylic acid. researchgate.netacs.org For example, ligand-enabled, iridium-catalyzed C-H halogenation (iodination, bromination, and chlorination) of benzoic acids has been achieved with high regioselectivity for the ortho position. acs.org While the carboxyl group strongly directs to the ortho position (C2 and C6), functionalization at the meta position has also been accomplished using specialized templates that override the inherent directing effect. researchgate.net

The table below summarizes selected C-H functionalization methods applicable to benzoic acid systems.

| Transformation | Catalyst/Reagent System | Position | Key Features | Reference |

|---|---|---|---|---|

| Halogenation (I, Br, Cl) | Ir(III) catalyst, AgOAc, Halogen Source (e.g., NIS, NBS) | Ortho | Carboxylate-directed; tolerates a wide range of functional groups. acs.org | acs.org |

| Methylation | Cp*Ir(III) catalyst, AgOAc, MeI | Ortho | Enables late-stage methylation, relevant in medicinal chemistry. researchgate.net | researchgate.net |

| Olefination/Acetoxylation | Pd(OAc)₂, Nitrile-based template | Meta | Requires a removable directing group to achieve meta-selectivity. researchgate.net | researchgate.net |

Electrophilic Aromatic Substitution Pathways

The aromatic ring of this compound is substituted with a methoxy (B1213986) group, a methyl group, and a carboxylic acid group. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions are dictated by the electronic effects of these substituents. The difluoromethoxy group at the 3-position is an ortho, para-director, while the methyl group at the 4-position is also an ortho, para-director. The carboxylic acid group is a meta-director and a deactivating group.

Considering the combined directing effects, the most likely positions for electrophilic attack are ortho and para to the activating groups. However, the positions ortho to the bulky difluoromethoxy group may be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methyl group and para to the difluoromethoxy group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comwikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging due to the presence of electron-donating groups (methyl and difluoromethoxy) which decrease the ring's electrophilicity. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Side-Chain Elaboration and Modifications

The methyl group at the 4-position of this compound offers a site for side-chain elaboration. A common transformation is the oxidation of the methyl group to a carboxylic acid, which would yield 3-(difluoromethoxy)terephthalic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid.

Another potential modification is the free-radical halogenation of the benzylic position of the methyl group to introduce a bromine or chlorine atom. This functionalized intermediate can then be used in subsequent nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

Catalytic Systems and Reaction Conditions in Synthesis

Transition Metal-Catalyzed Processes (e.g., Copper-Catalyzed Hydroxylation) for Aryl Derivatives

Transition metal catalysis plays a crucial role in the synthesis of complex aryl derivatives. For instance, in the synthesis of the structurally related compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate for the drug Roflumilast, a copper-catalyzed hydroxylation reaction is employed. thieme-connect.comthieme-connect.comresearchgate.net This reaction introduces a hydroxyl group onto the aromatic ring, which can then be further functionalized. While a direct example for this compound is not provided, this methodology highlights the potential for using transition metal catalysts, such as copper, for the synthesis of its derivatives. Such cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govorganicreactions.orgresearchgate.netnih.gov

Application of Lewis Acids in Complex Derivatization Reactions

Lewis acids are widely used in organic synthesis to activate substrates and catalyze a variety of reactions. wikipedia.orgmdpi.comrsc.org In the context of synthesizing precursors to this compound, Lewis acids can be employed in Friedel-Crafts reactions to introduce alkyl or acyl groups onto an aromatic ring. For example, the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, utilizes a Lewis acid-catalyzed Friedel-Crafts acylation of m-fluorotoluene. Although a direct application to this compound is not detailed, this demonstrates the utility of Lewis acids in the synthesis of substituted benzoic acids.

Considerations for Scalable Synthesis and Yield Optimization

The industrial production of this compound requires careful consideration of scalability, cost-effectiveness, and yield optimization. Several patented methods for the synthesis of the closely related Roflumilast intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, provide insights into potential strategies for the scalable synthesis of the target compound. google.comgoogle.comgoogleapis.com

Another critical step is the oxidation of a benzaldehyde (B42025) intermediate to the final benzoic acid. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. The tables below summarize some of the reported reaction conditions and yields for key steps in the synthesis of a structurally similar compound, which can serve as a basis for optimizing the synthesis of this compound.

Table 1: Synthesis of 3-fluoro-4-difluoromethoxybenzaldehyde (a potential precursor) google.com

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| One | 3-fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Sodium hydroxide, Water | DMF | 95-100 | 2 | 96 | 99.6 |

| Two | 3-fluoro-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium hydroxide, Water | NMP | 90-95 | 3 | 95 | 99.8 |

Table 2: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid from its methyl ester google.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester | 10% aq. Sodium hydroxide | Methanol | 70-75 | 2 | 85 |

Table 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde googleapis.com

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) |

| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sulphamic acid, Sodium chlorite | Acetone | 0-30 | 1-3 |

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of the Benzoic Acid Scaffold and Aromatic Substituents

The chemical reactivity of 3-(Difluoromethoxy)-4-methylbenzoic acid towards oxidation is dictated by its three key functional components: the carboxylic acid group, the aromatic methyl group, and the difluoromethoxy group. Each exhibits distinct behavior under oxidative conditions.

The benzoic acid scaffold can undergo oxidative decarboxylation, a reaction that replaces the carboxylic acid group with a hydroxyl group to form a phenol (B47542). nih.govwikipedia.org This transformation typically requires specific conditions, such as heating in the presence of copper salts or using photoredox catalysis, which enables the reaction to proceed at milder temperatures. wikipedia.orgresearchgate.net The mechanism often involves the generation of an aryl radical intermediate following the loss of carbon dioxide. nih.gov Under harsh industrial conditions (300–400 °C), benzoic acid can be converted to phenol via oxidative decarboxylation, a process that can be catalyzed by copper(II) salts at lower temperatures. wikipedia.org

The aromatic methyl group is susceptible to oxidation, representing a common reaction pathway for toluene (B28343) derivatives. libretexts.org Depending on the reagents and reaction conditions, the methyl group can be oxidized to various states. Strong oxidizing agents, such as alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group completely to a second carboxylic acid group, yielding a phthalic acid derivative. libretexts.orggoogle.comuci.edu However, it is possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (in the Etard reaction) or by side-chain chlorination followed by hydrolysis. Electrochemical methods have also been developed for the site-selective oxidation of methylarenes. nih.gov

The difluoromethoxy group (-OCF₂H) is generally characterized by high metabolic and chemical stability. rsc.orgresearchgate.net The strong carbon-fluorine bonds are resistant to cleavage, making this group robust against many common oxidizing agents. rsc.org This stability is a primary reason for its incorporation into pharmaceutical compounds, as it can prevent metabolic O-dealkylation pathways that are common for simple methoxy (B1213986) groups (-OCH₃). nih.gov While extreme conditions can degrade fluorinated groups, under typical laboratory and physiological oxidative conditions, the difluoromethoxy group is expected to remain intact.

| Reaction Type | Target Group | Reagents/Conditions | Product Type |

| Oxidative Decarboxylation | Carboxylic Acid | Heat, Copper Salts; Photoredox Catalysis | Phenol |

| Side-Chain Oxidation | Methyl Group | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Side-Chain Oxidation | Methyl Group | Chromyl Chloride (Etard Reaction) | Aldehyde |

Reduction Pathways and Characterization of Reduced Forms

The reduction of this compound can be targeted at either the carboxylic acid function or the aromatic ring, depending on the chosen reducing agent and conditions.

The carboxylic acid group is readily reduced to a primary alcohol. Powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the benzoic acid derivative into the corresponding benzyl (B1604629) alcohol. cutm.ac.inlibretexts.org Other reagents like diborane (B8814927) (B₂H₆) or certain catalytic hydrogenation setups can also achieve this reduction. libretexts.org The reaction proceeds via the formation of an aluminum carboxylate intermediate, which is then further reduced. Characterization of the resulting 3-(difluoromethoxy)-4-methylbenzyl alcohol would typically involve spectroscopic methods like NMR and IR, confirming the disappearance of the carboxylic acid carbonyl stretch and the appearance of signals corresponding to the primary alcohol.

The aromatic nucleus can be reduced via catalytic hydrogenation, a process that converts the benzene (B151609) ring into a cyclohexane (B81311) ring. This reaction requires a catalyst, typically a noble metal like rhodium, ruthenium, or palladium supported on carbon (e.g., Rh/C, Pd/C), and is carried out under hydrogen pressure. nih.gov The reduction of benzoic acid yields cyclohexanecarboxylic acid. nih.gov For this compound, this pathway would produce 3-(difluoromethoxy)-4-methylcyclohexanecarboxylic acid. The substituents on the ring can influence the reaction rate; for instance, electron-donating groups can sometimes slow the hydrogenation of the ring compared to unsubstituted benzoic acid. nih.gov The difluoromethoxy and methyl groups are generally stable under these conditions.

The electrochemical reduction of benzoic acids has also been studied, often proceeding through a mechanism involving the dissociation of the acid followed by electron transfer to the resulting proton. acs.orgresearchgate.net

| Reaction Type | Target Group | Reagents/Conditions | Product Type |

| Carboxylic Acid Reduction | Carboxylic Acid | LiAlH₄, DIBAL-H, B₂H₆ | Primary Alcohol |

| Catalytic Hydrogenation | Aromatic Ring | H₂, Rh/C or Pd/C Catalyst, High Pressure | Cyclohexane Derivative |

Substitution Reactions on the Aromatic Nucleus and Methyl Group

Substitution reactions can occur on either the aromatic ring through electrophilic attack or on the side-chain methyl group via a free-radical pathway.

Electrophilic Aromatic Substitution (SₑAr) on the benzene ring is governed by the directing effects of the existing substituents. wikipedia.org In this compound, three groups influence the position of an incoming electrophile:

Carboxylic Acid (-COOH): This is a deactivating group and a strong meta-director due to its electron-withdrawing nature. wikipedia.orglibretexts.org It directs incoming electrophiles to position 5.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director. libretexts.org It directs incoming electrophiles to positions 2 and 6.

Substitution on the Methyl Group can be achieved through a free-radical mechanism. The benzylic hydrogens of the methyl group are susceptible to abstraction by radicals. A common method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). ysu.educhegg.comchegg.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of 4-(bromomethyl)-3-(difluoromethoxy)benzoic acid. mnstate.edu Further reaction can lead to di- and tri-brominated products.

| Reaction Type | Target Site | Reagents/Conditions | Product Type |

| Electrophilic Substitution | Aromatic Ring (C-5) | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted Aromatic Ring |

| Free-Radical Substitution | Methyl Group | N-Bromosuccinimide (NBS), Light/Initiator | Benzylic Bromide |

Stability and Degradation Pathways of the Difluoromethoxy Group and Benzoic Acid Moiety

The stability of this compound is largely defined by the robustness of the difluoromethoxy group and the potential degradation pathways of the benzoic acid portion of the molecule.

The difluoromethoxy group is a key feature often introduced into molecules to enhance metabolic stability. nih.gov Compared to a simple methoxy group, which is prone to enzymatic O-demethylation, the -OCF₂H group is significantly more resistant to oxidative metabolism due to the strength of the C-F bonds. rsc.orgmdpi.com However, it is not completely inert. Under certain harsh conditions, the difluoromethoxy group can exhibit lability. For instance, in studies on related compounds, the C-F bonds of an α-difluoromethyl substituent on a pyrrole (B145914) ring were found to be labile under hydrolytic conditions. rsc.org In some contexts, the difluoromethoxy group can be displaced in nucleophilic aromatic substitution reactions under high temperatures and pressures, acting as a "pseudohalogen". nuph.edu.ua Hydrolysis of the -OCF₂H group to a formate (B1220265) and then potentially to a hydroxyl group is a possible, albeit generally difficult, degradation pathway.

The primary degradation pathway for the benzoic acid moiety under chemical stress is decarboxylation. nist.gov This reaction, which involves the loss of the carboxyl group as CO₂, can be induced by heat, particularly in the presence of copper-based catalysts. wikipedia.org The stability of the carboxyl group is influenced by other substituents on the ring; however, decarboxylation to form 2-(difluoromethoxy)-1-methylbenzene is a plausible thermal degradation route. nist.gov In biological systems, benzoic acid and its derivatives can be degraded by microorganisms through various pathways, often involving initial hydroxylation followed by ring cleavage. researchgate.net

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure of 3-(Difluoromethoxy)-4-methylbenzoic acid, with each technique offering unique insights into its atomic and functional group composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the arrangement of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their splitting patterns revealing their positions relative to each other. The methyl (-CH₃) protons would be observed as a singlet further upfield, typically around 2.3-2.5 ppm. The single proton of the difluoromethoxy (-OCHF₂) group would appear as a triplet due to coupling with the two fluorine atoms.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most downfield signal (around 170 ppm). Aromatic carbons resonate between 110-140 ppm. The difluoromethoxy carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The methyl carbon signal would be the most upfield, typically below 25 ppm. rsc.org

Fluorine-¹⁹ (¹⁹F) NMR: This technique is highly specific for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet due to coupling with the single proton of the same group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | Broad Singlet | -COOH |

| ¹H | ~7.0-8.0 | Multiplets | Aromatic-H |

| ¹H | ~6.5-7.0 | Triplet | -OCHF₂ |

| ¹H | ~2.3-2.5 | Singlet | -CH₃ |

| ¹³C | ~170 | Singlet | -COOH |

| ¹³C | ~110-150 | Multiple Signals | Aromatic-C |

| ¹³C | ~115 (t) | Triplet | -OCHF₂ |

| ¹³C | ~20 | Singlet | -CH₃ |

| ¹⁹F | ~ -80 to -90 | Doublet | -OCHF₂ |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

Standard MS: Electron ionization (EI) would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). nist.gov The presence of the difluoromethoxy group would lead to characteristic fragments from its cleavage.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact elemental formula. For C₉H₈F₂O₃, the calculated exact mass is 202.0441. HRMS can confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass. nist.gov

Table 2: Expected Mass Spectrometry Fragments

| Fragment Formula | Loss | Expected m/z |

|---|---|---|

| [C₉H₈F₂O₃]⁺ | - | 202.04 |

| [C₉H₇F₂O₂]⁺ | -OH | 185.04 |

| [C₈H₇F₂O]⁺ | -COOH | 157.05 |

| [C₈H₅O₂]⁺ | -CHF₂ | 133.03 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. researchgate.net A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The C-F bonds of the difluoromethoxy group would exhibit strong absorptions in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1200 (strong) | C-F stretch | Difluoromethoxy |

| ~1250 | C-O stretch | Aryl Ether |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing benzoic acid derivatives. ekb.eg A C18 stationary phase is typically used with a mobile phase consisting of an acidified aqueous solution (e.g., with trifluoroacetic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net Detection is usually performed with a UV detector, monitoring at a wavelength where the aromatic ring absorbs strongly (around 230-260 nm). helixchrom.com This method can effectively quantify the purity of the compound and detect trace impurities.

Gas Chromatography (GC): GC can also be used, but often requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance. A non-polar or mid-polarity capillary column would be used, and detection is typically achieved with a Flame Ionization Detector (FID). scielo.br GC is particularly useful for detecting volatile impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of benzoic acid, DFT calculations, often employing functionals like B3LYP, are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. dntb.gov.uanih.govchemrxiv.org These calculations reveal that the introduction of the electron-withdrawing difluoromethoxy group significantly modulates the electron density distribution across the aromatic ring and the carboxylic acid moiety. The theory helps in understanding the ground state properties and predicting the stability of different molecular conformations. chemrxiv.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnumberanalytics.com

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. walisongo.ac.idactascientific.com The MEP surface is colored according to its electrostatic potential value: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.netucla.edu

For 3-(Difluoromethoxy)-4-methylbenzoic acid, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the highly electronegative fluorine atoms of the difluoromethoxy group. These are the primary sites for interacting with electrophiles or forming hydrogen bonds.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Benzene (B151609) Derivatives

The conformation of a molecule, or its spatial arrangement of atoms, can significantly influence its physical and biological properties. The difluoromethoxy group (–OCF₂H) imparts unique conformational characteristics compared to related methoxy (B1213986) (–OCH₃) or trifluoromethoxy (–OCF₃) groups. rsc.org

While the methoxy group in anisoles prefers a coplanar orientation with the aromatic ring, and the trifluoromethoxy group adopts an orthogonal (perpendicular) conformation, the difluoromethoxy group is conformationally flexible. rsc.orgnih.gov Studies show that ArOCF₂H compounds have no strong energetic preference for a specific orientation, allowing for free rotation around the C-O bond. rsc.org This flexibility means the difluoromethoxy group can adapt its conformation to optimize interactions within a biological target, such as an enzyme's active site. rsc.org

Molecular dynamics (MD) simulations can be employed to study these conformational dynamics over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of the conformational landscape, the relative energies of different conformers, and the transition rates between them for fluorinated benzene derivatives.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the identification and structural elucidation of newly synthesized compounds. nih.govchemrxiv.org DFT calculations can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netripublication.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, resulting in excellent agreement with experimental FT-IR spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of organic molecules. ripublication.comepstem.net The predicted chemical shifts provide valuable information for assigning signals in experimental NMR spectra.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C (C=O) | 168.5 | 169.2 |

| ¹³C (Ar-O) | 150.1 | 150.8 |

| ¹H (COOH) | 12.8 | 13.0 |

| ¹⁹F (OCF₂) | -80.2 | -79.5 |

Structure-Property Relationship Modeling for Difluoromethoxy-Substituted Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical characteristics. nih.govnih.gov For difluoromethoxy-substituted systems, these models help predict properties and guide the design of new compounds.

The introduction of a difluoromethoxy group significantly alters key molecular descriptors that are used in these models. researchgate.net The high electronegativity of fluorine influences the molecule's electronic properties, dipole moment, and acidity (pKa). researchgate.net The replacement of hydrogen with fluorine also affects lipophilicity (logP), metabolic stability, and membrane permeability. rsc.orgresearchgate.net

QSAR models for benzoic acid derivatives often use a combination of descriptors to predict their activity. nih.govnih.gov These descriptors can be calculated using computational methods and include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Lipophilicity: Partition coefficient (logP).

By analyzing how the difluoromethoxy group modifies these descriptors, researchers can build predictive models for the behavior of compounds like this compound.

| Molecular Descriptor | Property Influenced | Effect of Difluoromethoxy Group |

|---|---|---|

| pKa | Acidity | Increases acidity (lowers pKa) due to inductive effect |

| LogP | Lipophilicity / Membrane Permeability | Generally increases lipophilicity |

| HOMO-LUMO Gap | Metabolic Stability | Increases, often correlating with higher stability |

| Conformational Flexibility | Receptor Binding | High flexibility allows for optimal binding interactions |

Design, Synthesis, and Research Applications of Derivatives and Analogues

Rational Design Strategies for Modified Structures Incorporating the Difluoromethoxy-Benzoic Acid Motif

The rational design of novel molecular entities based on the 3-(difluoromethoxy)-4-methylbenzoic acid scaffold is primarily driven by the goal of optimizing biological activity, selectivity, and pharmacokinetic profiles. The difluoromethoxy group, in concert with the carboxylic acid functionality and the methyl group, provides a platform for systematic structural modifications.

One prominent strategy involves the use of this motif in the design of phosphodiesterase 4 (PDE4) inhibitors. mdpi.com PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. nih.gov The drug Roflumilast, a potent and selective PDE4 inhibitor, contains a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety, highlighting the importance of the difluoromethoxy group in this context. google.comgoogle.com The design of analogues often focuses on replacing the cyclopropylmethoxy group with other substituents to explore the steric and electronic requirements of the PDE4 active site. nih.govosti.gov

Another key design strategy is the use of the carboxylic acid group as a handle for the introduction of various pharmacophores through amide bond formation or esterification. This allows for the exploration of a wide chemical space and the generation of libraries of compounds for high-throughput screening. The methyl group can also be functionalized, for instance, through benzylic halogenation, to provide a point of attachment for further structural elaboration.

Exploration of Structure-Activity Relationships (SAR) in Related Fluorinated Scaffolds

The structure-activity relationship (SAR) studies of molecules containing the difluoromethoxy-phenyl motif have provided valuable insights into the molecular interactions that govern biological activity. In the context of PDE4 inhibitors, SAR studies have demonstrated that the difluoromethoxy group at the 4-position of the benzoic acid ring is crucial for high potency. osti.gov It is believed to engage in favorable interactions within a key sub-pocket of the PDE4 enzyme's active site.

A study on a series of phenyl alkyl ketones as PDE4 inhibitors revealed that the difluoromethyl groups can form hydrogen bonds with the amide hydrogen of a threonine residue (Thr 333) in the enzyme's binding pocket. osti.govresearchgate.net This interaction, coupled with van der Waals interactions of an adjacent alkyl chain with other residues, contributes significantly to the binding affinity.

The following table summarizes the key SAR findings for PDE4 inhibitors incorporating a difluoromethoxy-phenyl moiety:

| Structural Modification | Effect on PDE4 Inhibitory Activity | Reference(s) |

| Difluoromethoxy group at the 4-position | Generally essential for high potency | osti.gov |

| Substituent at the 3-position | Hydrogen bond donors or acceptors can enhance activity | nih.gov |

| Modification of the carboxylic acid | Amidation or esterification can modulate potency and pharmacokinetics | osti.gov |

| Alkylation of the methyl group | Can be used for further derivatization to explore additional binding interactions |

Role of this compound as a Versatile Building Block in Complex Organic Synthesis

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The carboxylic acid group can readily participate in a variety of transformations, including:

Amide bond formation: Coupling with amines to form amides is a common strategy for introducing diverse functionalities.

Esterification: Reaction with alcohols to form esters can be used to modulate solubility and other physicochemical properties.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.

A notable application of a closely related analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is as a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast. google.comgoogle.com The synthesis involves the coupling of this benzoic acid derivative with a suitable amine component. This underscores the importance of difluoromethoxy-substituted benzoic acids as precursors for active pharmaceutical ingredients (APIs). nbinno.com

The synthesis of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid itself often starts from 3-nitro-4-hydroxybenzoic acid ester, which undergoes a series of reactions including alkylation, reduction, diazotization, hydrolysis, and finally introduction of the difluoromethoxy group. google.comgoogle.com

Synthesis of Complex Molecular Architectures Incorporating Fluorinated Aromatic Carboxylic Acids

The incorporation of fluorinated aromatic carboxylic acids, such as this compound, into complex molecular architectures is a key strategy for the development of novel therapeutics and materials. The synthesis of these complex molecules often involves multi-step reaction sequences where the fluorinated benzoic acid is introduced as a key building block.

For instance, the synthesis of novel PDE4 inhibitors involves the esterification of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol with various substituted benzoic acids. osti.gov This approach allows for the systematic exploration of the SAR of the benzoic acid moiety.

The synthesis of drug-resistant Staphylococcus aureus growth inhibitors provides another example of the utility of benzoic acid derivatives in constructing complex heterocyclic scaffolds. nih.gov While not specifically using the difluoromethoxy analogue, the general synthetic strategies, such as the construction of pyrazole-derived hydrazones, are applicable.

The development of efficient synthetic methods for fluorinated building blocks is an active area of research. researchgate.net The availability of a diverse range of these building blocks is crucial for the continued discovery of new and improved molecules with desired properties.

Medicinal Chemistry Scaffolds and Precursors

In the realm of drug discovery and development, the structural motifs of "this compound" serve as a promising starting point for the synthesis of complex, biologically active molecules. The presence of the difluoromethoxy group is particularly significant, as fluorine-containing substituents are known to enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability.

The structural framework of "this compound" is analogous to key intermediates used in the synthesis of potent anti-inflammatory drugs. A notable example is its close structural relationship to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is a crucial intermediate in the industrial synthesis of Roflumilast. researchgate.netsemanticscholar.orgmdpi.comnih.gov Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). researchgate.netnih.gov

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. h1.coresearchgate.net A major focus of CF research is the development of "CFTR modulators," small molecules that can correct the function of the defective protein. researchgate.netnih.gov These modulators are classified as correctors, which help the misfolded protein traffic to the cell surface, and potentiators, which enhance the channel opening probability of the protein once it is at the surface. nih.gov

The difluoromethoxy group (-OCF₂H) is a substituent of significant interest in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups. researchgate.netresearchgate.netbohrium.com This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated lipophilicity, all of which are critical for drug efficacy. mdpi.commdpi.com The difluoromethoxy group can act as a "lipophilic hydrogen bond donor," a unique property that can influence how a drug molecule interacts with its biological target. researchgate.netresearchgate.netbohrium.com While direct studies linking "this compound" to CFTR correctors are not established, the physicochemical contributions of the difluoromethoxy group make it a highly attractive feature in the rational design of new CFTR modulators. acs.org Its incorporation into novel molecular frameworks could lead to the discovery of next-generation correctors with improved pharmacokinetic and pharmacodynamic profiles.

Benzoic acid and its derivatives have long been recognized as privileged structures in drug discovery, serving as precursors for a wide array of therapeutic agents. The incorporation of fluorine atoms or fluorine-containing groups, such as difluoromethoxy, is a well-established strategy to enhance the biological activity and drug-like properties of these compounds.

Research has demonstrated that fluorinated benzoic acid derivatives are valuable intermediates in the synthesis of compounds with diverse biological activities, including:

Anti-inflammatory agents: As seen with the precursors to PDE4 inhibitors.

Antimicrobial agents: Various hydrazide hydrazones and pyrazole (B372694) derivatives of fluorobenzoic acids have shown potential as antibacterial agents. mdpi.com

Anticancer agents: Benzoic acid derivatives have been investigated for their ability to retard cancer cell growth.

The versatility of the carboxylic acid group allows for straightforward chemical modifications, such as amidation or esterification, providing access to large libraries of compounds for biological screening. Therefore, "this compound" serves as a valuable building block for generating novel chemical entities with potential therapeutic applications across multiple disease areas.

| Therapeutic Area | Example of Bioactive Compound Class | Role of Benzoic Acid Precursor | Potential Contribution of Difluoromethoxy Group |

|---|---|---|---|

| Anti-inflammatory | PDE4 Inhibitors (e.g., Roflumilast) | Core structural scaffold | Enhanced metabolic stability and target binding |

| Antimicrobial | Pyrazole derivatives | Starting material for heterocyclic synthesis | Improved cell permeability and potency |

| Anticancer | Various synthetic derivatives | Key building block | Increased bioavailability and target engagement |

Advanced Materials Science

Beyond its applications in the life sciences, the chemical properties of "this compound" and related fluorinated compounds make them suitable for use in the field of materials science, particularly in surface chemistry and protection.

Area-selective atomic layer deposition (AS-ALD) is a critical technique for the fabrication of patterned thin films in the semiconductor industry. researchgate.net This bottom-up approach allows for the precise deposition of materials only on desired areas of a substrate. A common strategy to achieve this selectivity is to passivate the non-growth regions with inhibitor molecules, often in the form of self-assembled monolayers (SAMs).

Studies have shown that fluorinated benzoic acid derivatives are effective ALD inhibitors. researchgate.net For instance, 4-trifluoromethyl benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid have demonstrated the ability to form monolayers on surfaces like cobalt, which can block the deposition of materials such as zinc oxide (ZnO). researchgate.net The fluorinated groups contribute to the formation of a dense, passivating layer that hinders the adsorption of ALD precursors. Extrapolating from these findings, "this compound" is a strong candidate for investigation as an ALD inhibitor. Its carboxylic acid headgroup can anchor to a variety of surfaces, while the fluorinated tail can create a low-energy surface that resists precursor chemisorption.

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method for protection, especially in acidic environments. bohrium.com Benzoic acid and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, including steel and copper. bohrium.commdpi.com

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (like the oxygen atoms in the carboxyl group) and π-electrons from the aromatic ring, which can interact with the vacant d-orbitals of the metal. This adsorption forms a protective film that acts as a barrier, slowing down both the anodic and cathodic corrosion reactions. The efficiency of inhibition often increases with the concentration of the inhibitor. bohrium.com Given this well-established behavior, "this compound" is expected to exhibit significant corrosion inhibition properties, with the difluoromethoxy group potentially modifying the adsorption characteristics and the stability of the protective layer.

| Benzoic Acid Derivative | Metal Surface | Corrosive Medium | Observed Inhibition Efficiency |

|---|---|---|---|

| Benzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Concentration-dependent |

| para-Hydroxybenzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Higher than Benzoic acid |

| 3,4-Dihydroxybenzoic acid | AISI 316 Stainless Steel | 0.5 M HCl | Highest among the three tested |

Applications in Advanced Chemical and Materials Science Research

Potential in Novel Polymer Science and Coatings Development

The unique molecular architecture of 3-(Difluoromethoxy)-4-methylbenzoic acid, featuring a difluoromethoxy group, a methyl group, and a carboxylic acid function on a benzene (B151609) ring, presents it as a compound of interest for the synthesis of advanced polymers and the formulation of high-performance coatings. The incorporation of fluorine is a well-established strategy for imparting a range of desirable properties to materials, including thermal stability, chemical resistance, and low surface energy. researchgate.netrsc.org

A comprehensive review of current scientific literature and patent databases does not yield specific research exclusively focused on the polymerization of this compound or its direct use as a primary component in coating formulations. While the broader class of fluorinated aromatic compounds has been explored for creating polymers with specialized properties, detailed studies and performance data relating to polymers derived specifically from this monomer are not publicly available at this time.

The general principles of polymer chemistry suggest that this compound could potentially serve as a monomer in the synthesis of polyesters, polyamides, or other condensation polymers. The carboxylic acid group provides a reactive site for polymerization reactions. The presence of the difluoromethoxy group (-OCF₂H) in the resulting polymer backbone or as a pendant group would be expected to influence the material's properties.

Hypothetical Performance Enhancements in Polymers and Coatings:

Based on the known effects of fluorine incorporation in polymers, the integration of this compound could theoretically lead to materials with the following characteristics:

Enhanced Thermal Stability: The high strength of the carbon-fluorine bond generally contributes to the thermal and oxidative stability of fluorinated polymers. rsc.org

Increased Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents. researchgate.net

Low Surface Energy: The presence of fluorine typically results in materials with low surface energy, leading to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). rsc.org This is a critical characteristic for developing protective and anti-fouling coatings.

Modified Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a polymer, which is a desirable trait for materials used in electronics and microelectronics. researchgate.net

Data on Structurally Related Polymers:

To provide context, the table below outlines the typical properties of aromatic polyesters, a class of polymers to which a hypothetical polymer derived from this compound might belong. It is important to note that these are general values and the specific properties of a polymer containing the difluoromethoxy group would require empirical validation.

| Property | Typical Value Range for Aromatic Polyesters |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Tensile Strength | 50 - 90 MPa |

| Dielectric Constant (at 1 MHz) | 2.8 - 3.5 |

| Water Absorption (24 hr) | 0.1 - 0.4 % |

This table presents generalized data for the class of aromatic polyesters and does not represent empirically tested data for a polymer derived from this compound.

Further experimental research is necessary to synthesize and characterize polymers from this compound to determine their actual physical, chemical, and performance properties and to validate their potential for applications in advanced coatings and polymer science.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Difluoromethoxy-Substituted Benzoic Acids

The incorporation of the difluoromethoxy (OCF₂H) group into aromatic systems is a key focus in medicinal chemistry due to its ability to enhance metabolic stability, improve cell membrane permeability, and modulate pharmacokinetic properties. rsc.org However, traditional synthesis methods often rely on reagents that are difficult to handle or environmentally harmful, such as the ozone-depleting HCF₂Cl (Freon 22). nih.gov Future research is intensely focused on creating more sustainable, efficient, and versatile synthetic pathways.

Key areas of development include:

Non-Ozone-Depleting Reagents : A significant advancement is the use of difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid that can be prepared from readily available reagents. nih.govberkeley.edu This method allows for the rapid difluoromethylation of phenols at room temperature with a broad tolerance for other functional groups. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis represents a frontier in this field, enabling the direct C-H difluoromethoxylation of arenes and heteroarenes. rsc.orgnih.gov This technique uses a redox-active difluoromethoxylating reagent that, upon activation by a photocatalyst, generates a difluoromethoxy radical (•OCF₂H). rsc.orgnih.gov This radical-based approach avoids the need for pre-functionalization of the aromatic ring, making it highly valuable for late-stage modification of complex molecules. rsc.org

Electrochemical Methods : Self-sustainable electrochemical catalysis is another promising avenue being explored for the synthesis of aromatic compounds, which could be adapted for difluoromethoxylation processes. researchgate.net

These modern methods offer significant advantages over traditional approaches, as detailed in the table below.

| Feature | Traditional Methods (e.g., using HCF₂Cl) | Modern Sustainable Methods (e.g., HCF₂OTf, Photocatalysis) |

| Reagent State | Gaseous, difficult to handle nih.gov | Liquid or solid, operationally simple nih.govgoogle.com |

| Environmental Impact | Utilizes ozone-depleting substances nih.gov | Based on non-ozone-depleting sources nih.govgoogle.com |

| Reaction Conditions | Often require high temperatures and long reaction times nih.gov | Mild conditions, often at room temperature rsc.orgberkeley.edu |

| Versatility | Limited to simple substrates nih.gov | High functional group tolerance, suitable for complex molecules rsc.orggoogle.com |

| Synthetic Strategy | Requires pre-functionalization of the substrate | Allows for direct, late-stage C-H functionalization rsc.org |

Comprehensive Mechanistic Understanding of Complex Reactions Involving the Compound and its Functional Groups

A deeper understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The introduction of the difluoromethoxy group significantly alters the electronic properties of the benzoic acid scaffold, influencing its reactivity.

Future mechanistic studies will likely focus on:

Radical-Mediated Pathways : The photocatalytic generation of the •OCF₂H radical is a recent discovery, and its reactivity is an area of active investigation. rsc.org Understanding the factors that control the regioselectivity of radical addition to substituted arenes is essential for predicting and controlling reaction outcomes. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the difluoromethoxy group can activate the aromatic ring for SNAr reactions. Research is moving towards understanding whether these reactions proceed through a classic stepwise mechanism or a concerted one, as this has profound implications for catalyst and reaction design. nih.govnih.gov

Difluorocarbene Intermediates : Some synthetic routes may involve the formation of difluorocarbene (:CF₂). google.com Mechanistic studies are needed to elucidate the pathway of its reaction with functional groups, such as the nucleophilic attack by a ketone's oxygen atom, to better control product formation. beilstein-journals.org

Computational Modeling : Quantum mechanical calculations, such as Density Functional Theory (DFT), are becoming indispensable for mapping reaction energy profiles, predicting transition state structures, and understanding the subtle electronic effects that govern reaction pathways. nih.govresearchgate.net

Exploration of New Application Domains in Catalysis or Advanced Materials Beyond Current Scope

While difluoromethoxy-substituted benzoic acids are primarily known as intermediates for bioactive molecules, their unique properties suggest potential in other advanced fields.

Unexplored avenues include:

Advanced Polymer Materials : Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low friction coefficients. researchgate.netnih.gov 3-(Difluoromethoxy)-4-methylbenzoic acid could serve as a novel monomer or building block for creating advanced functional polymers. rsc.org These materials could find applications in energy storage (e.g., lithium batteries, fuel cells), biomedical devices, or as specialized coatings with superwetting properties. researchgate.netfluoropolymers.eu

Organocatalysis : The specific electronic and steric properties of the compound could be harnessed in the design of novel organocatalysts. The benzoic acid moiety can participate in hydrogen bonding, while the difluoromethoxy group provides a unique electronic influence that could be exploited to control the stereoselectivity of certain reactions.

Liquid Crystals and Functional Dyes : Benzoic acid derivatives are common structural motifs in liquid crystals. The introduction of the highly polar difluoromethoxy group could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Advanced Computational Design and Screening of Functionalized Derivatives for Targeted Applications

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules, reducing the need for extensive and costly laboratory work. rug.nl

Future research will increasingly rely on:

In Silico Screening : Large virtual libraries of derivatives of this compound can be computationally generated and screened for desired properties. researchgate.net This is particularly relevant in drug discovery for predicting binding affinity to biological targets like enzymes or receptors. nih.govfraserlab.com

Quantum Mechanical Calculations : Methods like DFT can predict key molecular properties such as electronic structure, reactivity, and spectroscopic characteristics. This is crucial for designing molecules with specific electronic properties for applications in materials science, such as new dyes or semiconductor materials. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can predict the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with other molecules or materials. This is valuable for designing enzyme inhibitors or understanding how a polymer chain might fold. rug.nl

Artificial Force Induced Reaction (AFIR) Method : This computational method can be used to explore and predict novel chemical reactions, potentially leading to the discovery of new synthetic routes or unexpected reactivity for difluoroglycine derivatives and other fluorinated compounds. hokudai.ac.jp

The synergy between computational design and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

| Computational Method | Application in Future Research | Key Insights Provided |

| Virtual/Combinatorial Screening | Rapidly evaluate large libraries of potential derivatives. researchgate.net | Identification of lead compounds for drug discovery or materials science. fraserlab.com |

| Density Functional Theory (DFT) | Predict reaction mechanisms, electronic properties, and spectra. nih.govresearchgate.net | Understanding of reactivity, stability, and optical/electronic characteristics. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and interactions of molecules in complex environments. rug.nl | Prediction of binding modes, conformational stability, and material properties. |

| AFIR Method | Discover novel reaction pathways and synthetic possibilities. hokudai.ac.jp | Design of new, efficient syntheses for complex fluorinated molecules. |

Q & A

Q. What synthetic routes are recommended for introducing the difluoromethoxy group in 3-(Difluoromethoxy)-4-methylbenzoic acid?

The difluoromethoxy group is typically introduced via nucleophilic aromatic substitution. For example, fluorinated benzoic acid derivatives (e.g., 3-Fluoro-4-methoxybenzoic acid) utilize difluoromethylation reagents like ClCF₂H or BrCF₂H under basic conditions . Additionally, intermediates such as 3-(Difluoromethoxy)-4-methylaniline ( ) suggest that oxidation of the aniline group to a carboxylic acid could follow substitution .

Q. What solvents are optimal for recrystallizing this compound?

Solubility in polar solvents like ethanol or ethyl acetate is temperature-dependent. For 4-methylbenzoic acid (structurally similar), solubility in ethanol at 303 K is ~12.5 g/100 mL ( ). Mixed-solvent systems (e.g., aqueous-ethanoic acid) may enhance yield, as demonstrated in studies using the Modified Apelblat equation .

Q. How is the structure of this compound validated post-synthesis?

Key techniques include:

- ¹H/¹⁹F NMR : To confirm substituent positions (e.g., fluorine coupling patterns).

- Mass spectrometry : To verify molecular weight (e.g., uses InChI-derived formulas for structural confirmation).

- HPLC : For purity assessment, as seen in fluorinated phenylacetic acid analyses ( ) .

Advanced Research Questions

Q. How do computational models predict solubility in halogenated benzoic acids?

The Modified Apelblat equation (parameters A, B, C) correlates solubility with temperature. For 4-methylbenzoic acid, Luo et al. achieved a 2.75% mean deviation between experimental and predicted values in ethanoic acid . Advanced models like UNIQUAC (used by Zhao et al. for isobutyl ethanoate systems) account for molecular interactions but require adjusting parameters for the difluoromethoxy group’s electronic effects .

Q. What strategies address contradictions in solubility data for halogenated benzoic acids?

- Multi-temperature studies : Single-temperature datasets (e.g., Hancock et al. at 303 K) lack comparability ( ).

- Independent replication : Critical for validating outliers.

- Model validation : UNIQUAC and Wilson models improve reliability by incorporating interaction coefficients (e.g., Zhao et al.’s 4.76% deviation with Wilson) .

Q. How does the difluoromethoxy group influence acidity compared to non-fluorinated analogs?

The electron-withdrawing difluoromethoxy group lowers pKa by stabilizing the deprotonated carboxylate. For example, 3-Fluoro-4-methoxybenzoic acid ( ) shows enhanced acidity due to fluorine’s inductive effect. Experimental determination via potentiometric titration is recommended for precise values .

Data Contradiction Analysis

Q. Why do solubility values for 4-methylbenzoic acid vary across studies?

Discrepancies arise from:

- Solvent purity : Impurities (e.g., water in ethanol) alter solubility. highlights the need for solvent drying (e.g., molecular sieves) .

- Temperature control : Studies like Thuaire’s (ethanol solubility) lack multi-temperature data, preventing thermodynamic analysis .

Methodological Recommendations

- Synthetic optimization : Use Schlenk techniques for moisture-sensitive difluoromethylation reactions .

- Solubility modeling : Apply the Apelblat equation first, then refine with activity coefficient models (UNIQUAC) for mixed solvents .

- Characterization : Combine ¹⁹F NMR with X-ray crystallography (if crystals form) for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.